molecular formula C7H7BClNO3 B582302 (2-Carbamoyl-5-chlorophenyl)boronic acid CAS No. 1313617-51-4

(2-Carbamoyl-5-chlorophenyl)boronic acid

Cat. No.: B582302
CAS No.: 1313617-51-4
M. Wt: 199.397
InChI Key: ANUCOOWCIFLMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Carbamoyl-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a carbamoyl and a chlorine group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoyl-5-chlorophenyl)boronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with a boron-containing reagent. One common method is the reduction of the nitro group to an amine, followed by the introduction of the boronic acid group through a palladium-catalyzed borylation reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Carbamoyl-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-Carbamoyl-5-hydroxyphenylboronic acid.

    Reduction: 2-Aminomethyl-5-chlorophenylboronic acid.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

(2-Carbamoyl-5-chlorophenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Carbamoyl-5-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a catalyst and in the development of boron-containing drugs. The boronic acid group interacts with molecular targets such as enzymes, inhibiting their activity by forming stable complexes.

Comparison with Similar Compounds

  • 2-Chlorophenylboronic acid
  • 4-Chlorophenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: (2-Carbamoyl-5-chlorophenyl)boronic acid is unique due to the presence of both a carbamoyl and a chlorine group on the phenyl ring, which imparts distinct reactivity and properties. Compared to other chlorophenylboronic acids, the carbamoyl group provides additional sites for chemical modification and interaction with biological targets. The presence of the chlorine atom also influences the compound’s electronic properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-carbamoyl-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUCOOWCIFLMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681735
Record name (2-Carbamoyl-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313617-51-4
Record name (2-Carbamoyl-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.